

Nonyl β -D-maltopyranoside physical and chemical properties

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Compound of Interest

Compound Name: Nonyl β -D-maltopyranoside

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An In-Depth Technical Guide to Nonyl β -D-maltopyranoside: Properties and Applications

Introduction

Nonyl β -D-maltopyranoside is a non-ionic detergent belonging to the maltoside class of surfactants.[1] It is widely utilized by researchers, particularly in the fields of biochemistry and structural biology, for the solubilization, stabilization, and purification of membrane proteins.[2] [3] As a non-ionic detergent, it is considered "mild" because it can disrupt lipid-lipid and lipid-protein interactions without breaking native protein-protein interactions, thereby preserving the protein's structural integrity and biological activity.[1] Its well-defined chemical properties, including a moderate critical micelle concentration (CMC), make it an effective tool for extracting membrane proteins from the lipid bilayer into an aqueous solution, forming stable protein-detergent complexes suitable for downstream analysis.

Physical and Chemical Properties

The fundamental properties of nonyl β -D-maltopyranoside are critical for its application in experimental design. These quantitative parameters are summarized below.

General Properties

Property	Value	Reference
Synonyms	n-Nonyl-β-D-Maltoside, NM	[3][4]
CAS Number	106402-05-5	[5][6][7]
Appearance	White crystalline powder	[3]
Purity	≥99% (by HPLC or TLC)	[2][5][8]
pH	5-8 (1% solution in water)	[9]

Molecular and Micellar Properties

Property	Value	Reference
Molecular Formula	C ₂₁ H ₄₀ O ₁₁	[5][6]
Molecular Weight	468.5 g/mol	[5][7][9]
Critical Micelle Concentration (CMC)	~6 mM (0.28% w/v in H ₂ O)	[3][5][7][9]
Aggregation Number (AN)	~55 (in 100 mM NaCl, 20 mM HEPES pH 7.5)	[5][7][9]
Solubility	≥20% in water (at 0-5 °C)	[2][5][9]

Spectroscopic Properties

Property	Specification	Reference
Fluorescence	<10% (0.1% solution in water at 345nm)	[2][5]
Absorbance (1% solution)	< 0.06 at 260 nm; < 0.04 at 280 nm	[5]

Experimental Protocols

Detailed methodologies are essential for the effective use of nonyl β-D-maltopyranoside. Below are protocols for two fundamental applications: determining its Critical Micelle Concentration

and its use in membrane protein solubilization.

Determination of Critical Micelle Concentration (CMC) via Fluorescence Spectroscopy

The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. This transition can be detected by monitoring the fluorescence of a hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which is weakly fluorescent in aqueous solutions but becomes highly fluorescent in the hydrophobic environment of a micelle core.^[8]^[10]^[11]

Methodology:

- Reagent Preparation:
 - Prepare a high-concentration stock solution of nonyl β -D-maltopyranoside (e.g., 50 mM) in deionized water.
 - Prepare a stock solution of the fluorescent probe DPH (e.g., 2 mM) in a suitable organic solvent like acetone or tetrahydrofuran.^[8]^[12]
- Sample Preparation:
 - Create a series of dilutions of the nonyl β -D-maltopyranoside stock solution in buffer, with concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).
 - To each detergent dilution, add the DPH stock solution to a final concentration of approximately 1-2 μ M.^[8] Ensure the volume of organic solvent added is minimal (<1% of the total volume) to avoid altering the solution properties.
 - Include a control sample containing only buffer and the DPH probe.
 - Allow the solutions to equilibrate overnight in the dark to ensure full incorporation of the probe.^[8]
- Fluorescence Measurement:

- Using a spectrofluorometer or a multi-well plate reader, measure the fluorescence intensity of each sample.[\[8\]](#)
- Set the excitation wavelength to 350-358 nm and the emission wavelength to 420-427 nm for DPH.[\[10\]](#)[\[11\]](#)
- Data Analysis:
 - Plot the fluorescence intensity as a function of the nonyl β -D-maltopyranoside concentration.
 - The resulting plot will show two distinct linear regions: a low, relatively flat region at concentrations below the CMC, and a steeply rising region at concentrations above the CMC where micelles have formed, sequestering the DPH probe.
 - The CMC is determined from the intersection point of the two lines fitted to these regions.[\[8\]](#)

Solubilization and Purification of a His-tagged Membrane Protein

This protocol provides a general framework for extracting a target membrane protein from the cell membrane and purifying it using affinity chromatography. The concentration of nonyl β -D-maltopyranoside must be kept above its CMC throughout the procedure to maintain the protein's solubility.

Methodology:

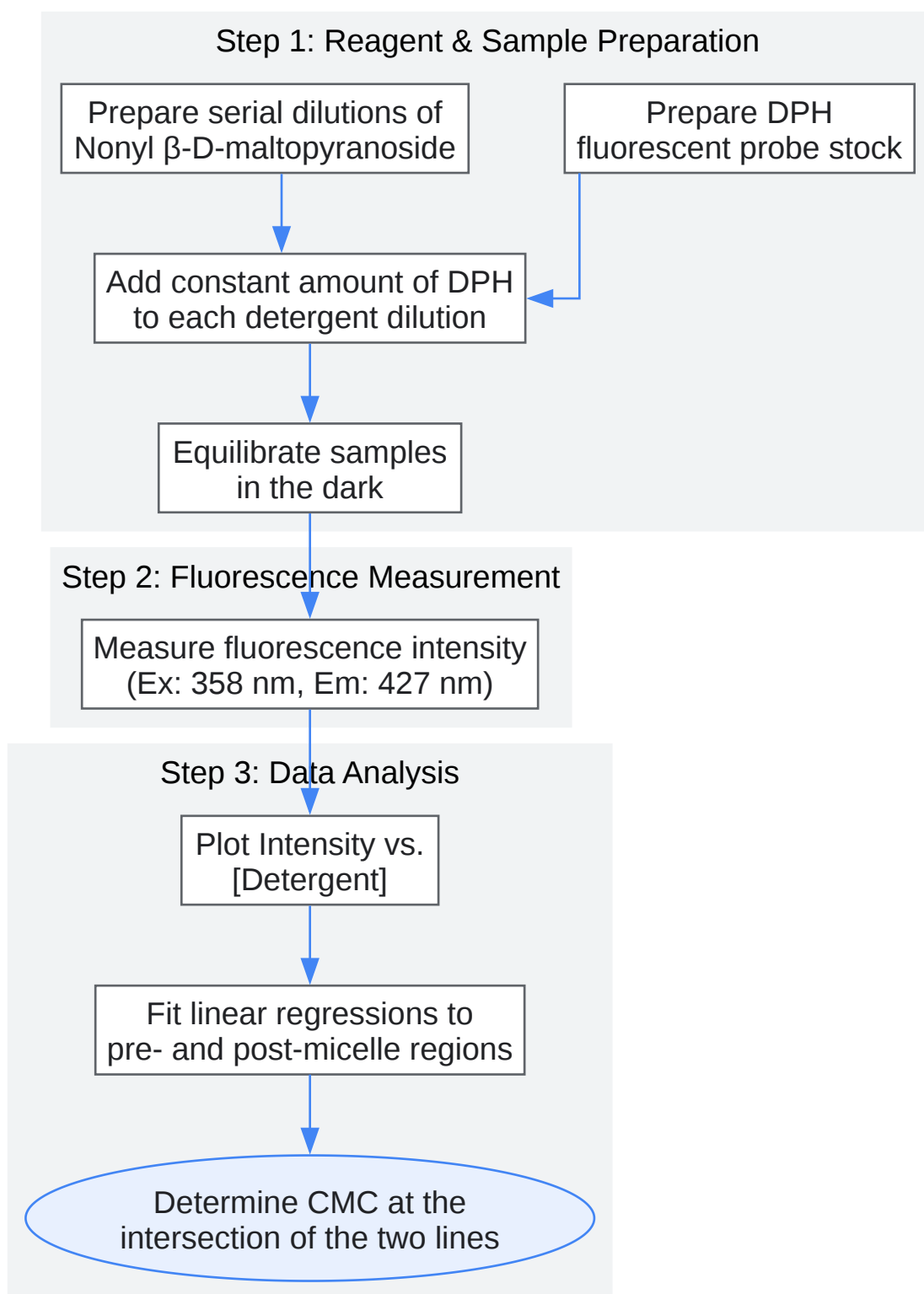
- Membrane Preparation:
 - Harvest cells overexpressing the target membrane protein.
 - Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors).
 - Lyse the cells using a high-pressure homogenizer (French press) or sonication.[\[13\]](#)
 - Remove intact cells and cellular debris by a low-speed centrifugation (e.g., 10,000 x g for 30 minutes).

- Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1-2 hours at 4°C).[\[3\]](#)[\[13\]](#)
- Resuspend the membrane pellet in a fresh buffer.
- Solubilization:
 - Determine the total protein concentration of the membrane suspension.
 - Add a concentrated stock solution of nonyl β -D-maltopyranoside to the membrane suspension to a final concentration significantly above the CMC (typically 2-5 times the CMC is a starting point, but optimization may be required).[\[3\]](#) A common detergent-to-protein ratio to screen is 1:10 (w/v).
 - Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C to allow the detergent to disrupt the membrane and form protein-detergent complexes.
 - Separate the solubilized proteins from the insoluble membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The supernatant now contains the solubilized membrane protein.[\[14\]](#)
- Affinity Purification (His-tagged protein example):
 - Equilibrate a Ni-NTA affinity resin with a wash buffer containing buffer salts, imidazole (e.g., 20 mM), and nonyl β -D-maltopyranoside at a concentration above its CMC (~6 mM).
 - Incubate the supernatant containing the solubilized protein with the equilibrated resin for 1-2 hours at 4°C to allow the His-tagged protein to bind.[\[3\]](#)
 - Wash the resin several times with the wash buffer to remove non-specifically bound proteins.
 - Elute the target protein from the resin using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) and nonyl β -D-maltopyranoside (above CMC).[\[3\]](#)
- Analysis:

- Analyze the collected fractions (solubilized fraction, flow-through, washes, and elutions) by SDS-PAGE to confirm the presence and purity of the target protein.[\[13\]](#)

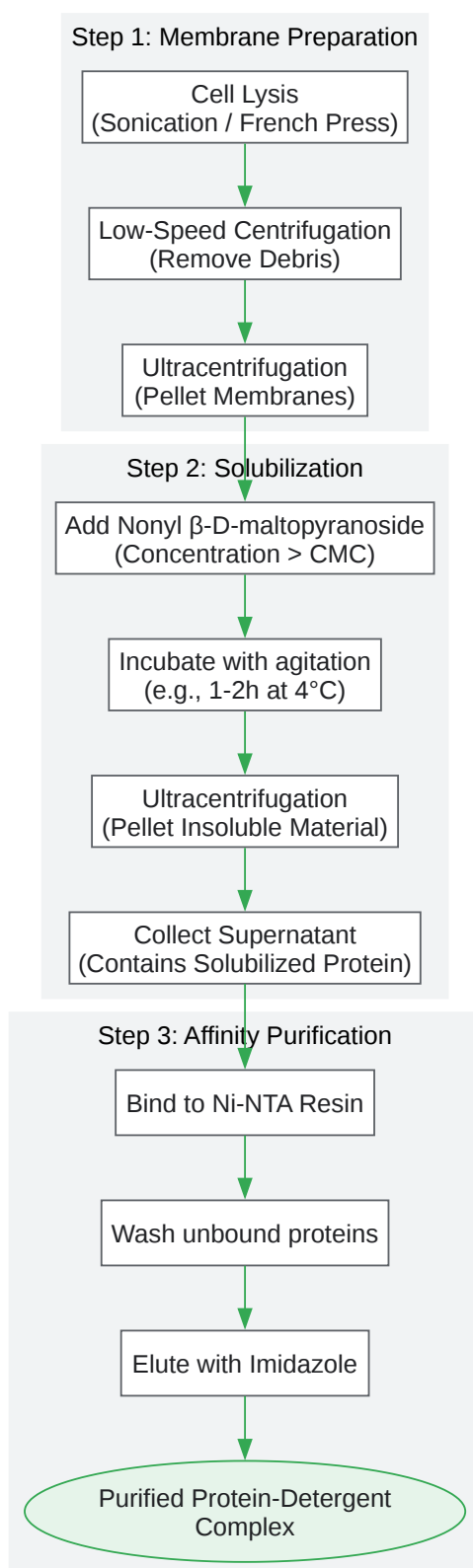
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Workflow for CMC determination using a fluorescent probe.



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Workflow for membrane protein solubilization and purification.

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